![molecular formula C6H14O2S B14329351 1-[(Propan-2-yl)oxy]-3-sulfanylpropan-2-ol CAS No. 111532-31-1](/img/structure/B14329351.png)
1-[(Propan-2-yl)oxy]-3-sulfanylpropan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(Propan-2-yl)oxy]-3-sulfanylpropan-2-ol is a chemical compound with a unique structure that includes both an isopropyl ether and a thiol group. This combination of functional groups makes it an interesting subject for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Propan-2-yl)oxy]-3-sulfanylpropan-2-ol typically involves the reaction of 3-chloropropan-1-ol with isopropyl alcohol in the presence of a base to form the ether linkage
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
1-[(Propan-2-yl)oxy]-3-sulfanylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form alcohols or other reduced sulfur species.
Substitution: The ether and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydrosulfide or alkyl halides can be employed.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, reduced sulfur species.
Substitution: Various substituted ethers and thiols.
科学研究应用
1-[(Propan-2-yl)oxy]-3-sulfanylpropan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-[(Propan-2-yl)oxy]-3-sulfanylpropan-2-ol involves its interaction with molecular targets through its thiol group. This group can form covalent bonds with cysteine residues in proteins, affecting their function and activity. The ether group may also contribute to its solubility and reactivity.
相似化合物的比较
Similar Compounds
1-[(Propan-2-yl)oxy]propan-2-ol: Lacks the thiol group, making it less reactive in certain biochemical applications.
3-Mercapto-1-propanol: Contains a thiol group but lacks the ether linkage, affecting its solubility and reactivity.
2-Mercaptoethanol: A smaller molecule with similar thiol reactivity but different physical properties.
Uniqueness
1-[(Propan-2-yl)oxy]-3-sulfanylpropan-2-ol is unique due to the combination of an ether and a thiol group in the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications.
属性
CAS 编号 |
111532-31-1 |
|---|---|
分子式 |
C6H14O2S |
分子量 |
150.24 g/mol |
IUPAC 名称 |
1-propan-2-yloxy-3-sulfanylpropan-2-ol |
InChI |
InChI=1S/C6H14O2S/c1-5(2)8-3-6(7)4-9/h5-7,9H,3-4H2,1-2H3 |
InChI 键 |
HYUCBECUJARJLP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OCC(CS)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



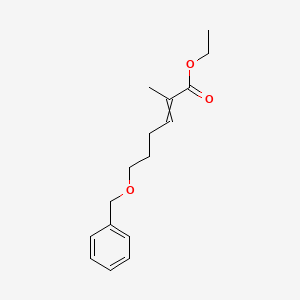
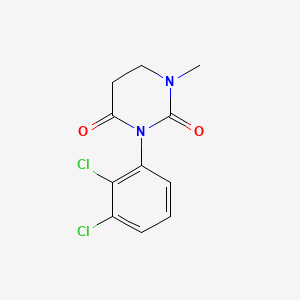
![N'-[[4-(dimethylamino)phenyl]methyl]pyridine-4-carbohydrazide](/img/structure/B14329286.png)


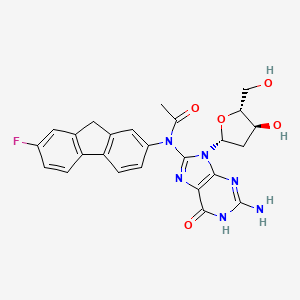
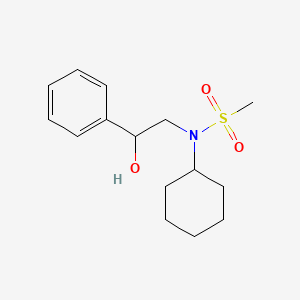
phosphoryl}oxy)benzoate](/img/structure/B14329330.png)
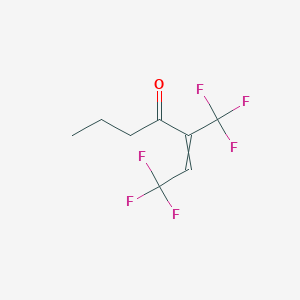
![({[4,6-Bis(methylamino)-1,3,5-triazin-2-yl]methyl}amino)methanol](/img/structure/B14329335.png)
![Urea, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-N'-phenyl-](/img/structure/B14329338.png)
![6-Bromo-10-chloro-5H-pyrido[3,2-a]phenoxazin-5-one](/img/structure/B14329352.png)
![3-[4-(Dimethylamino)phenoxy]propanenitrile](/img/structure/B14329353.png)
